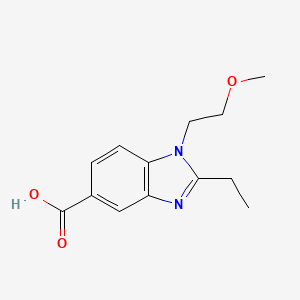
2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid is an organic compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic aromatic compounds known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyethyl group, and a carboxylic acid functional group attached to a benzodiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzoic acid with ethyl chloroformate can yield an intermediate, which is then further reacted with 2-methoxyethylamine to form the desired benzodiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzodiazole ring can be reduced under specific conditions to yield different products.
Substitution: The ethyl and methoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole-5-carboxylic acid derivatives, while reduction can produce partially hydrogenated benzodiazoles.
Scientific Research Applications
2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzodiazole core can bind to enzymes or receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Methyl-1H-benzodiazole-5-carboxylic acid
- 2-Ethyl-1H-benzodiazole-5-carboxylic acid
- 1-(2-Methoxyethyl)-1H-benzodiazole-5-carboxylic acid
Comparison: 2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the presence of both ethyl and methoxyethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and material science.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-ethyl-1-(2-methoxyethyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c1-3-12-14-10-8-9(13(16)17)4-5-11(10)15(12)6-7-18-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,17) |
InChI Key |
NUYLKEGNWHZQAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1CCOC)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)
![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)

![2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one](/img/structure/B13910122.png)
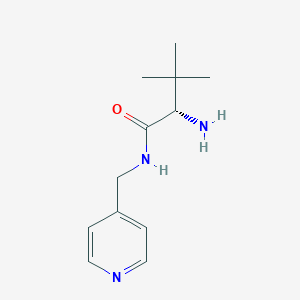
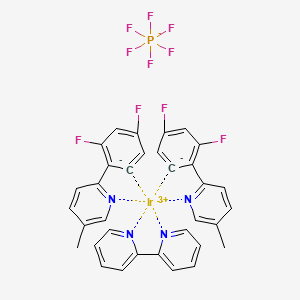
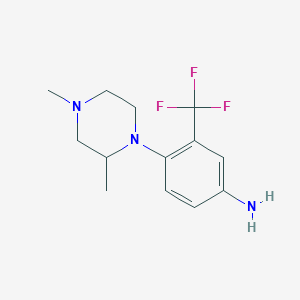
![4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid](/img/structure/B13910147.png)
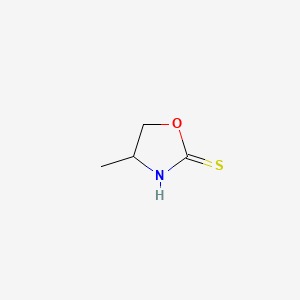
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)

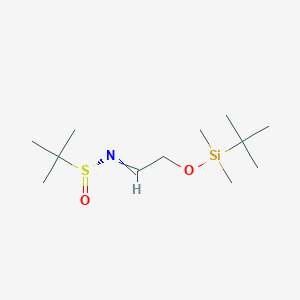
![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)
